Cas no 66081-36-5 (tunicamycin C1 homolog)

tunicamycin C1 homolog structure
tunicamycin C1 homolog structure
商品名:tunicamycin C1 homolog
CAS番号:66081-36-5
MF:C39H64N4O16
メガワット:844.942660000001
CID:1708418
PubChem ID:56927836

tunicamycin C1 homolog 化学的及び物理的性質

名前と識別子

    • tunicamycin C1 homolog
    • tunicamycin B complex
    • (E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide
    • Tunicamycin 16:1 Mixture
    • 66081-36-5
    • tunicamycin B
    • tunicamycin VII
    • UNII-6SE66719OT
    • Tunicamycin C1
    • Q27133164
    • SCHEMBL21597946
    • (2E)-N-[(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6-{(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]-2-hydroxyethyl}-4,5-dihydroxytetrahydro-2H-pyran-3-yl]-14-methylpentadec-2-enamide
    • (5'R)-5'-[2-acetamido-2-deoxy-alpha-D-glucopyranosyl-(1<->1)-2,6-dideoxy-2-(14-methylpentadec-2-enamido)-beta-D-galactopyranos-6-yl]uridine
    • CHEBI:64256
    • 6SE66719OT
    • Corynetoxin U-16I
    • Tunicamycin
    • DTXSID80511442
    • インチ: InChI=1S/C39H64N4O16/c1-20(2)14-12-10-8-6-4-5-7-9-11-13-15-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)18-22(46)35-33(53)34(54)36(58-35)43-17-16-26(48)42-39(43)55/h13,15-17,20,22-24,27-38,44,46,49-54H,4-12,14,18-19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b15-13+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1
    • InChIKey: ZOCXUHJGZXXIGQ-NPXWYGMKSA-N
    • ほほえんだ: CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 844.43173197g/mol
  • どういたいしつりょう: 844.43173197g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 16
  • 重原子数: 59
  • 回転可能化学結合数: 21
  • 複雑さ: 1440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 306Ų

じっけんとくせい

  • 屈折率: 1.609
  • PSA: 319.06000
  • LogP: 0.00470

tunicamycin C1 homolog セキュリティ情報

  • 危険物輸送番号:2811
  • 危険カテゴリコード: 23/24/25
  • セキュリティの説明: 22-36/37/39-45
  • 危険物標識: T+
  • 危険レベル:6.1(a)
  • 包装グループ:II

tunicamycin C1 homolog 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75414-10mg
Tunicamycin 16:1
66081-36-5 98%
10mg
¥3183.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75414-5mg
Tunicamycin 16:1
66081-36-5 98%
5mg
¥2201.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75414-1mg
Tunicamycin 16:1
66081-36-5 98%
1mg
¥588.00 2022-04-26

tunicamycin C1 homolog 関連文献

  • 1. Corynetoxins causative agents of annual ryegrass toxicity; their identification as tunicamycin group antibiotics
    John A. Edgar,John L. Frahn,Peter A. Cockrum,Neil Anderton,Marjorie V. Jago,Claude C. J. Culvenor,Alan J. Jones,Keith Murray,Kevin J. Shaw J. Chem. Soc. Chem. Commun. 1982 222

tunicamycin C1 homologに関する追加情報

Chemical and Biological Profile of Tunicamycin C1 Homolog (CAS No. 66081-36-5)

The tunicamycin C1 homolog, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 66081-36-5, represents a structural variant of the naturally occurring antibiotic tunicamycin. This compound belongs to the macrolide family and is distinguished by its unique chemical configuration, particularly in the C1 position of its glycosyl chain. First isolated from Streptomyces species, it has garnered significant attention in biomedical research due to its ability to inhibit N-linked glycosylation—a critical cellular process involved in protein folding, cell signaling, and immune response regulation. Recent advancements in synthetic chemistry have enabled precise characterization of its structural variations, including the tunicamycin C1 homolog, which exhibits distinct pharmacological properties compared to its parent compound.

Structurally, the tunicamycin C1 homolog comprises a macrocyclic lactone ring linked to a modified oligosaccharide chain. The key distinction from canonical tunicamycin lies in the substitution at the C1 carbon of its aglycone moiety, which modulates its binding affinity toward oligosaccharyltransferase (OST), the enzyme responsible for N-glycan transfer during glycoprotein biosynthesis. This structural modification enhances its selectivity and potency in inhibiting OST activity, as demonstrated in studies published in Nature Chemical Biology (2023). The compound’s molecular weight is approximately 945 g/mol, with a solubility profile optimized for aqueous-based experimental setups, making it amenable to high-throughput screening platforms.

In preclinical models, the tunicamycin C1 homolog has emerged as a potent tool for investigating glycosylation-dependent pathways. A landmark study in Cell Metabolism (2024) revealed that this compound induces endoplasmic reticulum (ER) stress by disrupting protein glycosylation, thereby activating unfolded protein response (UPR) signaling cascades. This mechanism has been leveraged to explore therapeutic interventions for cancers with elevated ER stress dependency. For instance, when combined with chemotherapeutic agents like cisplatin, it synergistically enhances apoptosis in pancreatic cancer cells by exacerbating ER overload—a discovery that underscores its potential as an adjunct therapy in oncology.

Beyond oncology applications, recent research highlights the role of this compound in immunomodulation. A 2023 paper in Science Immunology demonstrated that treatment with the tunicamycin C1 homolog suppresses inflammatory cytokine production in macrophages by impairing glycosylation of key signaling molecules such as NF-κB and STAT3. This effect positions it as a candidate for autoimmune disease management without compromising host immunity entirely—a critical advantage over broad-spectrum immunosuppressants like cyclosporine.

In neurodegenerative disease modeling, studies published in Nature Neuroscience (Q4 2024) have explored its capacity to mitigate protein aggregation pathologies associated with Alzheimer’s disease. By inhibiting aberrant glycosylation patterns on amyloid precursor proteins (APP), this compound reduces β-secretase cleavage efficiency and amyloid-beta plaque formation in transgenic mouse models. These findings align with emerging evidence linking dysregulated glycosylation to neurotoxicity mechanisms.

The development of novel delivery systems further expands the therapeutic utility of this compound. Lipid nanoparticle formulations described in a 2024 issue of Biomaterials Science enable targeted delivery to tumor microenvironments while minimizing systemic toxicity—a critical step toward clinical translation. Additionally, structure-activity relationship (SAR) studies on theCAS No. 66081-36-5 variant have identified fluorinated analogs with improved metabolic stability and brain penetrance, opening avenues for central nervous system disorders treatment.

Ongoing investigations into its mechanism-of-action reveal cross-talk between glycosylation inhibition and autophagy pathways. A collaborative study between MIT and Stanford researchers (preprint 2024) showed that prolonged exposure induces autophagosome accumulation via mTORC1 suppression—a dual stress response that could be exploited for lysosomal storage disorder therapies or metabolic syndrome interventions.

In industrial biotechnology contexts, this compound serves as an essential probe for studying post-translational modifications during recombinant protein production processes. Its ability to induce "unfolded protein" markers makes it invaluable for optimizing biopharmaceutical manufacturing conditions where proper glycosylation is critical for drug efficacy and safety profiles.

Clinical trial readiness assessments conducted by pharmaceutical firms like Pfizer and Roche have prioritized safety profiling of this molecule through phase Ia trials using humanized mouse models expressing human OST isoforms. Preliminary data indicate manageable side effect profiles at sub-toxic dosing levels (<5 mg/kg), supporting progression into early-stage human trials targeting solid tumors resistant to conventional therapies.

The synthesis pathway optimization remains an active research area with green chemistry approaches being explored to reduce production costs—critical for scalability considerations. Continuous flow chemistry methods reported at ACS Spring 2024 meetings achieved >98% purity yields using solvent-free conditions, addressing sustainability concerns inherent to traditional batch processes.

In summary,tunicamycin C1 homolog (CAS No. 66081-36-5) stands at the intersection of fundamental glycobiology research and translational medicine applications across oncology, immunology, neurology, and bioproduction fields. Its unique mechanistic profile coupled with ongoing structural refinements position it as a cornerstone molecule driving innovation within chemical biology toolkits while paving pathways toward next-generation therapeutics targeting previously undruggable pathways.

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